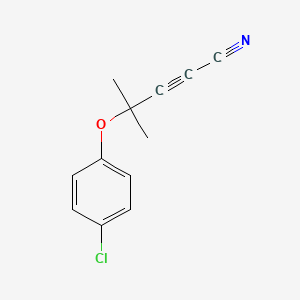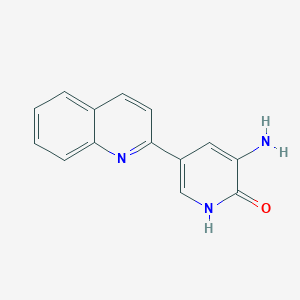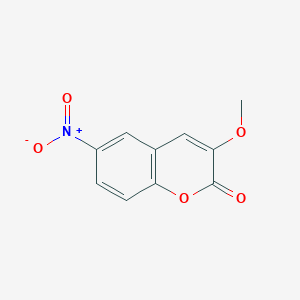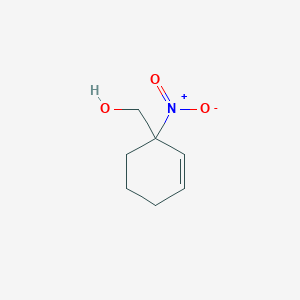![molecular formula C22H20Br2N4S2 B14308576 2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} CAS No. 112663-96-4](/img/structure/B14308576.png)
2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} is a complex organic compound belonging to the family of dithiocarbazate derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} typically involves the reaction of 6-bromoindole-3-carbaldehyde with ethan-1-amine in the presence of a disulfide reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dithiocarbazate derivatives and indole-based compounds, such as:
- 2,2’-Disulfanediylbis{N-[(6-chloro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-fluoro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-methyl-3H-indol-3-ylidene)methyl]ethan-1-amine}
Uniqueness
What sets 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} apart from similar compounds is the presence of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
112663-96-4 |
|---|---|
Formule moléculaire |
C22H20Br2N4S2 |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
1-(6-bromo-1H-indol-3-yl)-N-[2-[2-[(6-bromo-1H-indol-3-yl)methylideneamino]ethyldisulfanyl]ethyl]methanimine |
InChI |
InChI=1S/C22H20Br2N4S2/c23-17-1-3-19-15(13-27-21(19)9-17)11-25-5-7-29-30-8-6-26-12-16-14-28-22-10-18(24)2-4-20(16)22/h1-4,9-14,27-28H,5-8H2 |
Clé InChI |
DOUWYLVDSFUUGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)NC=C2C=NCCSSCCN=CC3=CNC4=C3C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



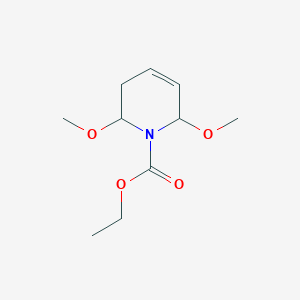
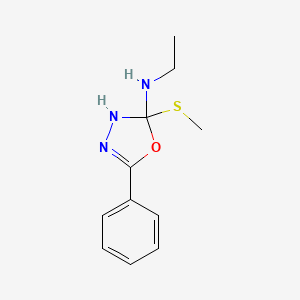
silane](/img/structure/B14308505.png)

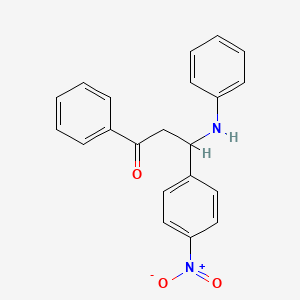
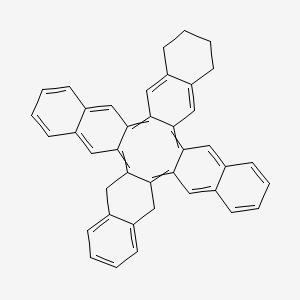
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
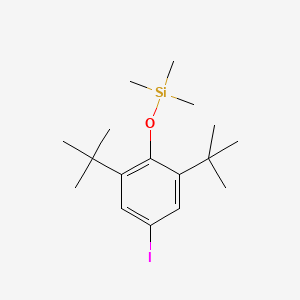
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
